molecular formula C15H23N3O3 B13231110 tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate

tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate

Cat. No.: B13231110
M. Wt: 293.36 g/mol
InChI Key: HPCOXYMBODQANG-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a morpholine ring attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-4-(morpholin-4-yl)phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate is unique due to the presence of both the morpholine ring and the phenyl ring, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-(3-amino-4-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-11-4-5-13(12(16)10-11)18-6-8-20-9-7-18/h4-5,10H,6-9,16H2,1-3H3,(H,17,19)

InChI Key

HPCOXYMBODQANG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCOCC2)N

Origin of Product

United States

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